3-(Piperidin-4-YL)benzamide
Overview
Description
3-(Piperidin-4-YL)benzamide is a chemical compound that features a benzamide group attached to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The piperidine ring is a common structural motif in many pharmacologically active compounds, making this compound a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-YL)benzamide typically involves the reaction of 4-piperidone with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-4-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(Piperidin-4-YL)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-YL)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The piperidine ring can interact with various biological pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
4-(Piperidin-4-YL)benzamide: Similar structure but different substitution pattern.
N-(Piperidin-4-YL)benzamide derivatives: Various derivatives with modifications on the benzamide or piperidine ring.
Uniqueness: 3-(Piperidin-4-YL)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-piperidin-4-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYKSKNYYWZSNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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